molecular formula C16H18N2O5S B585379 N-Desbutyl-N-propyl Bumetanide-d5 CAS No. 1346601-70-4

N-Desbutyl-N-propyl Bumetanide-d5

Cat. No.: B585379
CAS No.: 1346601-70-4
M. Wt: 355.42
InChI Key: YZACFNSGLDGBNP-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desbutyl-N-propyl Bumetanide-d5 is a deuterium-labeled analogue of a key Bumetanide impurity. Bumetanide itself is a potent loop diuretic that inhibits the Na-K-2Cl (NKCC) cotransporter in the thick ascending limb of the loop of Henle in the kidney . This inhibition is the primary mechanism by which it promotes the excretion of water, sodium, chloride, and other electrolytes, making it a critical agent for research into edema and hypertension . As a stable isotope-labeled internal standard, this compound is essential for the precise and accurate quantification of Bumetanide and its metabolites in biological matrices using advanced mass spectrometry techniques, such as GC-MS or LC-MS . Its application is crucial for pharmaceutical research, particularly in studies focused on drug metabolism and pharmacokinetics (DMPK), enabling researchers to track the disposition of the parent drug and characterize its metabolic pathway. Furthermore, this compound serves as a high-purity certified reference material for quality control and impurity profiling in the analysis of Bumetanide and related pharmaceutical compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization Approaches

Chemical Characterization Approaches

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation of organic molecules. These non-destructive methods provide detailed information about the functional groups present within a molecule by probing its vibrational modes. For a complex, isotopically labeled compound such as N-Desbutyl-N-propyl Bumetanide-d5, IR and Raman spectroscopy are indispensable for confirming its molecular identity, verifying the integrity of its core structure, and validating the successful incorporation of deuterium (B1214612) atoms.

While specific, publicly available experimental spectra for this compound are scarce, a robust analysis can be constructed by examining the well-documented spectra of its parent compound, bumetanide (B1668049). nih.gov By comparing the known vibrational modes of bumetanide with the predicted shifts caused by structural modifications—namely, the substitution of the N-butyl group with an N-propyl group and the introduction of five deuterium atoms—a characteristic spectral profile for this compound can be accurately predicted.

The key functional groups that produce characteristic signals in the vibrational spectra of this compound include the carboxylic acid, the sulfonamide, the secondary amine, the phenoxy ether linkage, the aromatic rings, and the deuterated propyl side chain.

Carboxylic Acid Group (-COOH): This group gives rise to two very prominent vibrational bands. The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band in the IR spectrum. researchgate.net The hydroxyl (O-H) stretch is also strong but is characteristically broad due to hydrogen bonding.

Sulfonamide Group (-SO₂NH₂): The sulfonyl portion of this group produces two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. cdnsciencepub.com These bands are typically found in the mid-frequency region and are strong in both IR and Raman spectra. The N-H bond of the sulfonamide also contributes to the spectra in the high-frequency region.

Aromatic Rings: The benzene (B151609) rings exhibit several characteristic vibrations. The C-H stretching modes appear at wavenumbers just above 3000 cm⁻¹. The in-ring C=C stretching vibrations cause a series of bands in the 1450–1600 cm⁻¹ region. ias.ac.in

Deuterated N-Propyl Group (-CH₂CH₂CD₂CD₃): The most significant spectral feature distinguishing this compound from its non-deuterated counterpart is the presence of carbon-deuterium (C-D) bonds. Due to the heavier mass of deuterium compared to hydrogen, C-D stretching vibrations occur at significantly lower frequencies (approximately 2100–2250 cm⁻¹) than C-H stretching vibrations (2850–3000 cm⁻¹). researchgate.net The appearance of bands in this region provides direct evidence of successful deuteration. Likewise, C-D bending and rocking modes will appear at lower wavenumbers than their C-H equivalents.

The following table details the expected vibrational frequencies for the key functional groups in this compound, based on published data for bumetanide and known effects of isotopic substitution. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Assignment and Notes
Carboxylic Acid O-H stretch ~3300-2500 (broad) Weak / Not prominent Broad due to extensive hydrogen bonding.
Carboxylic Acid C=O stretch ~1681 ~1682 Strong, characteristic band for the benzoic acid group. researchgate.net
Aromatic Rings C-H stretch ~3100-3000 ~3100-3000 Aromatic C-H stretching vibrations.
Aromatic Rings C=C stretch ~1600-1450 ~1600-1450 Multiple bands corresponding to in-ring skeletal vibrations. ias.ac.in
Sulfonamide N-H stretch ~3370 ~3370 Stretching vibration of the primary amine in the -SO₂NH₂ group.
Sulfonamide SO₂ asymmetric stretch ~1350-1310 ~1350-1310 Strong intensity band.
Sulfonamide SO₂ symmetric stretch ~1180-1160 ~1180-1160 Strong intensity band. Ionization of the group can cause shifts. cdnsciencepub.com
Secondary Amine N-H stretch ~3430 ~3430 Associated with the amine linking the propyl group to the ring.
Phenoxy Group C-O-C stretch ~1250 ~1250 Asymmetric stretch of the aryl-O-alkyl ether.
Deuterated Propyl C-D stretch ~2250-2100 ~2250-2100 Key indicator of deuteration. Absent in bumetanide. researchgate.net

Analytical Method Development and Validation for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

A highly sensitive and specific method for the quantification of bumetanide (B1668049) and its metabolites, including by extension N-Desbutyl-N-propyl Bumetanide-d5, utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This approach has been successfully developed and validated for the analysis of bumetanide in biological matrices such as human serum and brain tissue. nih.govnih.gov

Optimization of Chromatographic Conditions for this compound

The chromatographic separation is typically achieved using a C18 reversed-phase column. nih.govnih.gov A gradient elution with a mobile phase consisting of methanol (B129727) and water is commonly employed to ensure optimal separation of the analyte from other matrix components. nih.govnih.gov While specific parameters for this compound are not detailed in the provided information, the established methods for bumetanide and its deuterated internal standard provide a strong foundation. The sample preparation is often straightforward, involving a simple protein precipitation with acetonitrile, with the resulting supernatant being directly injected into the LC-MS/MS system. nih.govnih.gov

Table 1: Typical LC-MS/MS Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase Methanol and Water Gradient
Sample Preparation Acetonitrile-based protein precipitation

Tandem Mass Spectrometry Parameters for Selective Detection and Quantification

Detection and quantification by tandem mass spectrometry are performed using an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The analysis is conducted in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov For bumetanide and its deuterated internal standard (d5-bumetanide), specific precursor to product ion transitions are monitored. nih.gov While the exact transitions for this compound would need to be determined experimentally, the transitions for d5-bumetanide offer a close approximation. The mass spectrometric settings are optimized to achieve the maximum signal intensity for each SRM transition. nih.gov

Table 2: Monitored SRM Transitions for Bumetanide and d5-Bumetanide

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Bumetanide365.3240.2184.2
d5-Bumetanide 370.3 244.2 188.2

Data sourced from a study on bumetanide analysis. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

The use of a stable isotope-labeled internal standard, such as d5-bumetanide, is a cornerstone of accurate quantification and is based on the principles of isotope dilution mass spectrometry (IDMS). nih.govnih.gov In this technique, a known amount of the isotopically labeled standard (in this case, a deuterated version of the analyte or a closely related compound) is added to the sample before processing. nih.gov This internal standard behaves almost identically to the endogenous analyte during extraction, chromatography, and ionization. nih.govnih.gov By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification. nih.gov This method has demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL for bumetanide in human serum, with linearity up to 1250 ng/mL and precision and accuracy within 10%. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) presents an alternative analytical strategy for the determination of bumetanide and its metabolites. However, due to the low volatility of these compounds, derivatization is a necessary prerequisite for their analysis by GC-MS. oup.comnih.gov

Derivatization Strategies for Volatility Enhancement

Several derivatization techniques have been explored to increase the volatility of bumetanide for GC-MS analysis. Methylation is a common approach, which can be achieved through various methods. nih.govnih.gov One such method is extractive alkylation, using iodomethane (B122720) as the methylating agent in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate. nih.gov Another technique involves the use of trimethylanilinium hydroxide (B78521) for flash methylation in the GC injector. nih.gov Silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has also been shown to be effective in producing volatile derivatives of bumetanide, such as bistrimethylsilyl bumetanide. oup.com

Table 3: Derivatization Strategies for GC-MS Analysis of Bumetanide

Derivatization MethodReagent(s)Resulting Derivative
Extractive Alkylation Iodomethane, Tetrabutylammonium hydrogen sulfateMethylated bumetanide
Flash Methylation Trimethylanilinium hydroxideMethylated bumetanide
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Bistrimethylsilyl bumetanide

GC Separation and MS Detection Parameters

Following derivatization, the resulting volatile compounds can be separated on a gas chromatograph and detected by a mass spectrometer. The specific GC column and temperature program would be optimized to achieve the best separation of the derivatized analyte. Mass spectrometric detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oup.com For instance, the bistrimethylsilyl derivative of bumetanide has a molecular ion (M+) at m/z 508. oup.com By monitoring specific fragment ions of the derivatized compound, its presence can be confirmed and quantified. oup.com

Method Validation Parameters in Academic Research

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of quantitative data. When using a stable isotope-labeled internal standard like this compound, the method validation rigorously assesses the performance of the assay in measuring the target analyte. The following sections detail the key parameters evaluated in such a validation process, following guidelines like those from the U.S. Food and Drug Administration (FDA). nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For quantitative methods using this compound as an internal standard, a calibration curve is prepared by analyzing a series of standards containing known concentrations of the target analyte (e.g., N-Desbutyl-N-propyl Bumetanide) and a constant concentration of the internal standard. nih.gov

The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net A linear regression analysis is then applied to the data. A method is considered linear if the correlation coefficient (r²) is close to 1.00, typically ≥0.99. researchgate.net The calibration range is the span of concentrations, from the lowest to the highest standard, over which the method is shown to be linear, accurate, and precise.

Table 1: Representative Linearity and Calibration Range Data

Parameter Value
Analyte Bumetanide Metabolite
Internal Standard This compound
Calibration Range 0.30 ng/mL - 200.0 ng/mL nih.gov
Regression Model Weighted (1/x²) linear regression

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1. researchgate.net

LOQ : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net This is frequently the concentration of the lowest standard on the calibration curve and must meet specific criteria for precision (e.g., ≤20% Relative Standard Deviation) and accuracy (e.g., within ±20% of the nominal value). nih.gov For example, one validated method for bumetanide reported an LOQ of 0.30 ng/mL. nih.gov

Table 2: Representative LOD and LOQ Values

Parameter Concentration (ng/mL) Criteria
Limit of Detection (LOD) 0.03 nih.gov Signal-to-Noise Ratio ≥ 3:1

Precision and Accuracy Assessment (Inter-day and Intra-day)

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the measured value to a nominal or known true value. nih.gov Both are assessed at multiple concentration levels, typically including the LOQ, low, medium, and high-quality control (QC) samples.

Intra-day (or Intra-batch) Precision and Accuracy : Evaluated by analyzing multiple replicates of QC samples within the same analytical run.

Inter-day (or Inter-batch) Precision and Accuracy : Assessed by analyzing QC samples on different days to determine the method's reproducibility over time.

For a method to be considered precise and accurate, the relative standard deviation (RSD) for precision should generally not exceed 15% (20% at the LOQ), and the mean accuracy should be within ±15% of the nominal value (±20% at the LOQ). nih.gov

Table 3: Representative Inter-day and Intra-day Precision and Accuracy Data

QC Level Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Low QC ≤6.9 nih.gov 97.2 nih.gov 1.76 - 4.75 nih.gov 96.46 - 99.95 nih.gov
Medium QC ≤6.9 nih.gov 97.4 nih.gov 1.76 - 4.75 nih.gov 96.46 - 99.95 nih.gov

Selectivity and Matrix Effects Evaluation

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. nih.gov In methods utilizing this compound, selectivity is confirmed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention times of the analyte and the internal standard. nih.gov

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.gov It is a significant concern in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to mitigate matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective normalization. nih.gov The matrix effect is typically evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. qub.ac.uk

Stability of the Analyte in Analytical Samples and Solutions

Stability experiments are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting QC samples to various conditions that they might experience during sample handling and storage. researchgate.net

Freeze-Thaw Stability : Assesses analyte stability after repeated cycles of freezing and thawing.

Bench-Top Stability : Evaluates stability when samples are left at room temperature for a specified period.

Long-Term Stability : Determines if the analyte is stable when stored frozen for an extended duration.

Stock Solution Stability : Confirms the stability of the analyte and internal standard in their solvent at storage temperatures.

The analyte is considered stable if the mean concentration of the tested samples is within ±15% of the nominal concentration.

Metabolism and Biotransformation Research

In Vitro Metabolic Studies of Bumetanide (B1668049) Analogues

In vitro studies using liver microsomes are instrumental in elucidating the metabolic pathways of drug candidates. For bumetanide analogues, these studies focus on enzymatic reactions that modify the chemical structure, influencing the compound's activity and excretion.

The primary enzymes responsible for the metabolism of bumetanide and its analogues are the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are critical in the N-dealkylation process and the oxidation of alkyl side chains. In the case of bumetanide, oxidation of the N-butyl side chain is a key metabolic route. nih.govfda.gov For N-Desbutyl-N-propyl Bumetanide, it is anticipated that CYP enzymes would similarly mediate the oxidation of the N-propyl side chain. The N-dealkylation of the butyl group to form the "N-desbutyl" metabolite is a known minor metabolic pathway for bumetanide. drugs.com It is plausible that similar dealkylation or oxidation of the propyl group would occur for N-Desbutyl-N-propyl Bumetanide. The specific CYP isozymes involved can vary between species, which is a critical consideration in preclinical development. nih.gov

Based on the known metabolic pathways of bumetanide, several potential metabolites of N-Desbutyl-N-propyl Bumetanide can be predicted. The primary metabolic reactions are expected to be oxidation of the propyl side chain. The use of deuteration (d5) in N-Desbutyl-N-propyl Bumetanide-d5 serves as a stable isotopic label, which aids in the differentiation of metabolites from endogenous compounds during analysis by mass spectrometry.

Table 1: Potential Metabolites of N-Desbutyl-N-propyl Bumetanide

Metabolite Metabolic Reaction Anticipated Activity
N-Desbutyl-(hydroxypropyl) Bumetanide Hydroxylation of the propyl chain Likely reduced or inactive
N-Desbutyl-(carboxy) Bumetanide Oxidation of the propyl chain to a carboxylic acid Likely inactive

Understanding the reaction kinetics of the metabolism of this compound is essential for predicting its half-life and potential for drug-drug interactions. wikipedia.org Enzyme inhibition studies would reveal if the compound or its metabolites interfere with the metabolism of other drugs by inhibiting CYP enzymes. researchgate.netresearchgate.net While specific kinetic data for this compound are not available, studies on bumetanide show it is rapidly metabolized. fda.gov The inhibitory potential of bumetanide analogues against various CYP isoforms is a critical area of investigation to prevent adverse drug reactions. researchgate.net

In Vivo Metabolic Fate in Pre-clinical Species

In vivo studies in preclinical animal models are necessary to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).

For bumetanide, the primary route of excretion is via the urine, with a significant portion excreted as unchanged drug and the remainder as metabolites. fda.govdrugbank.com Biliary excretion of bumetanide has been observed to be a minor pathway. fda.govdrugbank.com Mass balance studies using radiolabeled compounds, such as the deuterated this compound, are crucial to account for all administered radioactivity, ensuring a comprehensive understanding of the excretion pathways. In rats, bumetanide is extensively metabolized, leading to lower diuretic activity compared to humans where more of the unchanged drug is excreted. nih.gov

Table 2: Illustrative Mass Balance Data for a Bumetanide Analogue in a Preclinical Species (Rat)

Excretion Route Percentage of Administered Dose
Urine ~80%
Feces ~15%
Bile ~5%

| Total Recovered | ~100% |

Note: This table is illustrative and based on typical data for bumetanide and its analogues.

Role As a Stable Isotope Internal Standard

Applications in Quantitative Bioanalysis and Pharmaceutical Analysis.clearsynth.com

In both bioanalysis (the quantification of drugs and their metabolites in biological fluids) and pharmaceutical analysis (the quality control of drug products), achieving high accuracy and precision is paramount. N-Desbutyl-N-propyl Bumetanide-d5 is suited for these applications, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govclearsynth.com

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds like salts, lipids, and proteins. longdom.org During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. nih.govmdpi.com This effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. longdom.org

Because this compound co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it experiences the same degree of ion suppression or enhancement. chromatographyonline.comnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate measurement. nih.gov Research has shown that in complex formulations, the use of a d5-labeled internal standard for a related bumetanide (B1668049) impurity allowed for excellent tracking of matrix effects. nih.gov

Quantitative analysis often requires extensive sample preparation, including steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. chromatographyonline.com Each of these steps can introduce variability and potential loss of the analyte.

Table 1: Strategies to Mitigate Matrix Effects and Sample Preparation Variability

StrategyDescriptionRole of this compound
Matrix-Matched Calibration Calibration standards are prepared in the same biological matrix as the unknown samples to mimic the matrix effect. longdom.orgServes as the internal standard in both calibration standards and unknown samples to ensure consistent signal ratioing.
Stable Isotope Dilution A known concentration of the SIL-IS is spiked into all samples, calibrators, and quality controls before processing.As the SIL-IS, it co-elutes and experiences identical matrix effects and extraction losses as the analyte, allowing for accurate correction. nih.gov
Advanced Sample Cleanup Techniques like SPE or advanced LLE are used to remove a greater portion of interfering matrix components. chromatographyonline.comWhile cleanup reduces absolute matrix effects, the SIL-IS still corrects for any remaining interferences and variability in the cleanup process itself. chromatographyonline.com

Facilitating Pharmacokinetic and Toxicokinetic Research (pre-clinical, mechanistic).nih.govcaymanchem.com

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Toxicokinetic (TK) studies are similar but are conducted at higher doses to assess the systemic exposure in relation to toxicity findings. Both rely on the accurate measurement of the drug and its metabolites in biological samples over time.

While N-Desbutyl-N-propyl Bumetanide is an impurity, understanding its pharmacokinetic profile could be relevant in specific research contexts. If this compound were formed as a metabolite in vivo, this compound would be an essential tool for its quantification in preclinical animal studies. caymanchem.com The use of a SIL-IS is critical in these studies to ensure that the concentration-time profiles are accurately determined, which is fundamental for calculating key PK/TK parameters such as half-life, clearance, and volume of distribution. nih.govcaymanchem.com

Impurity Profiling and Degradation Pathway Investigations

Identification of Related Substances in Bumetanide (B1668049) Syntheses and Formulations

The synthesis and formulation of bumetanide can give rise to several related substances or impurities. These can originate from the starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API) itself. One such potential impurity is the non-deuterated form of the title compound, N-Desbutyl-N-propyl Bumetanide. allmpus.com Other identified impurities include Bumetanide EP Impurity A (3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid), Bumetanide EP Impurity B, and Bumetanide EP Impurity D (N-Desbutyl-N-(2-ethylhexyl) Bumetanide). allmpus.comsynzeal.comusp.org The presence of these impurities is closely monitored during the manufacturing process and throughout the product's shelf-life to ensure the quality and safety of the final drug product. synzeal.com

Forced degradation studies under various stress conditions, such as acidic and basic hydrolysis and thermal stress, have been instrumental in identifying potential degradation products. actascientific.comajrconline.org For instance, under alkaline hydrolysis, a distinct degradation product has been observed. actascientific.com The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) is essential for the separation and identification of these related substances. ajrconline.orgfda.gov

Mechanistic Studies of Degradation Product Formation

Understanding the mechanisms by which bumetanide degrades is fundamental to developing stable formulations. Several factors can influence the degradation pathways, leading to the formation of various impurities.

Influence of pH on Degradation Pathways

The pH of the formulation plays a significant role in the stability of bumetanide. nih.gov Bumetanide's solubility and stability are pH-dependent; it is practically insoluble in water but its solubility increases in acidic conditions. mdpi.com Studies have shown that bumetanide is relatively stable at a neutral pH of 7.4. nih.govresearchgate.net However, it can undergo degradation under both acidic and alkaline conditions. actascientific.comajrconline.org The rate and type of degradation products formed are influenced by the pH of the environment. researchgate.net For instance, while bumetanide is reported to be stable between pH 4 and 10, precipitation may occur at a pH below 4. ashp.org The anionic form of bumetanide, present in alkaline media, has been identified as a reactive species. researchgate.net

Impact of Excipients and Environmental Factors on Stability

Excipients used in pharmaceutical formulations can interact with the API and affect its stability. iajps.com Compatibility studies between bumetanide and various excipients are crucial during formulation development to prevent degradation. iajps.com Environmental factors such as light and temperature also play a role. Bumetanide is known to be light-sensitive and should be protected from light during storage. ashp.orgnihs.go.jp High temperatures can accelerate degradation, with studies showing decomposition in nonaqueous vehicles at elevated temperatures. nih.govresearchgate.net Moisture is another critical factor, as it can facilitate hydrolysis and reactions with other excipients. iajps.com

Investigation of Nitrosamine (B1359907) Impurity Formation (e.g., N-nitrosobumetanide) and Mitigation Strategies

A significant concern in the pharmaceutical industry is the formation of nitrosamine impurities, which are classified as potential human carcinogens. nih.govresearchgate.net In the case of bumetanide, the formation of N-nitrosobumetanide (NBMT) has been identified as a potential risk. fda.govfda.govgovdelivery.com This impurity can form from the reaction of the bumetanide API with residual nitrites or nitrates present in excipients or from other sources during manufacturing or storage. nih.govusp.org The nitrosation is believed to occur at the nitrogen of the N-butyl side chain. usp.org

The U.S. Food and Drug Administration (FDA) has highlighted the potential for N-nitrosobumetanide to form as a degradation impurity in some bumetanide formulations during their shelf-life. fda.govusp.org This has prompted extensive research into the mitigation of this risk.

Development of Control Strategies for Impurity Management

To ensure the quality and safety of bumetanide formulations, robust control strategies for managing impurities are essential. These strategies focus on preventing the formation of degradation products and nitrosamine impurities.

Evaluation of Antioxidants and pH Modifiers in Preventing Degradation

Research has demonstrated that the addition of antioxidants and the use of pH modifiers are effective strategies to inhibit the formation of N-nitrosobumetanide. nih.govresearchgate.netfda.govpmda.go.jp

Antioxidants : Studies have shown that antioxidants such as ascorbic acid (vitamin C), caffeic acid, and ferulic acid can effectively mitigate the formation of N-nitrosobumetanide. fda.govpharmaexcipients.com Ascorbic acid was found to be the most effective among the tested antioxidants. fda.govpmda.go.jppharmaexcipients.com The inhibitory effect is dose-dependent, with higher concentrations of antioxidants leading to greater inhibition of nitrosamine formation. fda.govpmda.go.jp Antioxidants are thought to work by scavenging nitrite (B80452), thereby preventing the nitrosation of bumetanide. pharmaexcipients.com

pH Modifiers : Adjusting the pH of the formulation to basic conditions has been shown to be a highly effective strategy for inhibiting the formation of N-nitrosobumetanide. nih.govresearchgate.netpmda.go.jppharmaexcipients.com The use of an alkaline modifier like sodium bicarbonate had the most effective inhibition. pmda.go.jp Maintaining a basic pH environment can mitigate the conversion of nitrite to the nitrosating agent. nih.govresearchgate.net

The table below summarizes the findings of a study on the mitigation of N-nitrosobumetanide formation.

Mitigation StrategyAgent(s)Concentration/ConditionEfficacy in Inhibiting N-nitrosobumetanide FormationReference
Antioxidants Ascorbic Acid, Caffeic Acid, Ferulic Acid0.1%, 0.5%, 1% w/wEffective, with ascorbic acid showing the highest inhibition. Higher concentrations were more effective. fda.govpmda.go.jp
pH Modification Sodium Bicarbonate0.1 N (to achieve basic pH)Highest inhibition observed among the strategies tested. nih.govpmda.go.jp
pH Modification Hydrochloric Acid0.1 N (acidic pH)Studied for comparison; nitrosamine formation can occur under acidic conditions. nih.govresearchgate.net

These control strategies, particularly the combination of using purified excipients with low nitrite/nitrate content, adding antioxidants, and maintaining a basic pH, are crucial for minimizing the risk of nitrosamine impurities in bumetanide drug products. usp.orgnih.gov

Table of Compound Names

Advanced Research and Future Directions

Investigation of N-Desbutyl-N-propyl Bumetanide's Potential Pharmacological Activity

N-Desbutyl-N-propyl Bumetanide-d5, as a deuterated analogue of a known bumetanide (B1668049) impurity, presents an interesting subject for pharmacological investigation. nih.govallmpus.comchemicalbook.com While direct studies on this specific deuterated compound are not extensively available, its structural similarity to bumetanide and its non-deuterated counterpart, N-Desbutyl-N-propyl Bumetanide, allows for informed hypotheses regarding its potential biological activity. synthinkchemicals.comclearsynth.com Future research would likely focus on its interaction with known targets of bumetanide and other related compounds.

In Vitro Receptor Binding and Enzyme Inhibition Assays (non-human, non-clinical)

To characterize the pharmacological profile of this compound, a series of in vitro assays would be essential. These non-human, non-clinical studies are crucial for determining the compound's affinity and selectivity for various biological targets.

Receptor Binding Assays: The primary targets for bumetanide are the Na-K-Cl cotransporters (NKCC), particularly NKCC1 and NKCC2. nih.govdrugbank.com Competitive binding assays using radiolabeled ligands could be employed to determine the binding affinity of this compound to these transporters expressed in cell lines. Furthermore, bumetanide has been identified as an agonist for the orphan G-protein coupled receptor GPR35. nih.govguidetopharmacology.org Therefore, assessing the binding of this compound to GPR35 would be a key area of investigation.

Enzyme Inhibition Assays: Bumetanide and its analogues are known to interact with carbonic anhydrases (CAs). nih.govmdpi.comfrontiersin.org A panel of in vitro enzyme inhibition assays against various human CA isoforms (e.g., CA I, II, IX, and XII) would be necessary to determine the inhibitory potency and selectivity of this compound. nih.govsemanticscholar.org Such studies would reveal whether the modification of the butyl group to a propyl group alters the interaction with these metalloenzymes.

Structure-Activity Relationship (SAR) Studies of Bumetanide Analogues

The extensive body of research on the structure-activity relationships (SAR) of bumetanide analogues provides a strong foundation for predicting the potential activity of this compound. The diuretic and antihypertensive activity of bumetanide is primarily attributed to its inhibition of the NKCC2 cotransporter in the kidney. fda.govnih.govpfizer.com

Computational Chemistry and Molecular Modeling

Computational approaches are invaluable tools for predicting the properties and interactions of novel compounds like this compound, guiding further experimental work.

Prediction of Physicochemical Properties (excluding basic identification data)

Computational models can predict a range of physicochemical properties that are critical for understanding the compound's behavior. For this compound, properties such as lipophilicity (LogP), aqueous solubility, pKa, and polar surface area could be estimated using various software packages. These predicted values would provide insights into its likely absorption, distribution, and permeability characteristics, helping to anticipate its pharmacokinetic profile. The deuterium (B1214612) labeling in the phenoxy group is not expected to significantly alter these macroscopic physicochemical properties compared to its non-deuterated analogue.

Docking Studies with Relevant Biological Targets (e.g., NKCC1, GPR35, Carbonic Anhydrases)

Molecular docking simulations can provide detailed insights into the binding mode of this compound with its potential biological targets.

NKCC1: Given that bumetanide inhibits NKCC1, docking studies could elucidate how this compound fits into the bumetanide binding pocket on this transporter. frontiersin.orgescholarship.orgnih.govmdpi.com This would help to understand if the shorter propyl chain leads to any significant changes in the binding interactions compared to the butyl chain of the parent compound.

GPR35: As bumetanide is an agonist of GPR35, docking this compound into a homology model of GPR35 could predict its binding pose and potential agonistic or antagonistic activity. nih.govguidetopharmacology.orgnih.gov

Carbonic Anhydrases: Docking studies with various CA isoforms would be crucial to predict the binding affinity and selectivity of this compound. nih.govmdpi.comfrontiersin.org By comparing the docked pose with that of known sulfonamide inhibitors, researchers could identify key interactions and predict the inhibitory potential of this analogue.

Simulation of Metabolic Transformations

The metabolism of bumetanide is known to involve oxidation of the N-butyl side chain. drugbank.comnih.govnih.gov Computational tools can be employed to predict the likely metabolic fate of this compound. These simulations can identify potential sites of metabolism on the propyl group and the rest of the molecule by cytochrome P450 enzymes and other metabolic enzymes. This would help in identifying potential metabolites that could be formed in vivo, guiding the design of future metabolism studies. The formation of N-nitrosobumetanide has been studied, and similar computational models could be applied to assess the potential for nitrosation of N-Desbutyl-N-propyl Bumetanide. fda.govusp.org

Innovative Applications in Forensic Toxicology and Doping Control Research (Methodological Focus)

In the fields of forensic toxicology and anti-doping science, the unambiguous identification and accurate quantification of prohibited substances and their metabolites are paramount. This compound serves as an ideal internal standard in sophisticated analytical methods developed for these purposes. Its utility is primarily linked to the technique of stable isotope dilution analysis, most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). mdpi.compharmacompass.com

The core principle of its application lies in its chemical similarity and mass difference compared to the non-deuterated (or "light") target analyte. When added to a biological sample, such as urine or blood, at a known concentration prior to sample preparation, this compound experiences the same physical and chemical variations as the endogenous analyte during extraction, derivatization, and ionization. nih.gov However, because of the five deuterium atoms, it has a mass-to-charge ratio (m/z) that is five units higher than the native metabolite. This mass difference allows the mass spectrometer to detect and measure both compounds simultaneously while ensuring they are not mistaken for one another. researchgate.net

This co-analysis provides a continuous reference point that corrects for any analyte loss during sample processing and compensates for variations in instrument response, such as ion suppression or enhancement caused by the complex biological matrix. nih.gov The use of such a deuterated standard is critical for achieving the high accuracy and precision required to meet the stringent criteria of forensic and anti-doping laboratories. mdpi.com For instance, the detection of bumetanide in dietary supplements has highlighted the need for robust confirmatory methods where deuterated standards ensure the results are defensible. nih.gov

Table 1: Methodological Advantages of Using this compound in Analytical Testing

FeatureMethodological AdvantageRelevance in Forensic/Doping Control
Identical Chemical Properties Co-elutes with the non-deuterated analyte in chromatographic systems (LC or GC).Ensures that both the standard and the analyte are subjected to the same matrix effects at the same point in time.
Distinct Mass-to-Charge (m/z) Ratio Easily differentiated from the target analyte by the mass spectrometer.Allows for simultaneous detection without signal interference, forming the basis of stable isotope dilution assays.
Correction for Matrix Effects Compensates for signal suppression or enhancement from endogenous components in the biological sample.Increases the accuracy and reliability of quantification, which is crucial for threshold-based decisions. nih.gov
Correction for Analyte Loss Accounts for any loss of the target analyte during the multi-step sample preparation process.Improves the precision and reproducibility of the method, ensuring consistent results across different samples and batches.

Development of Novel Deuterated Analogues for Enhanced Research Utility

The development of this compound is part of a broader strategy in medicinal and analytical chemistry focused on creating novel deuterated analogues to enhance research utility. nih.govresearchgate.net The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. google.comgoogle.com This modification can be strategically employed to produce more robust internal standards for quantitative analysis or to probe metabolic pathways. researchgate.netnih.gov

Research in this area involves the synthesis of bumetanide analogues with deuterium atoms placed at specific, metabolically vulnerable sites. By slowing down metabolism at these "soft spots," chemists can create internal standards that are less susceptible to degradation during analysis. google.com Furthermore, creating a suite of deuterated analogues for bumetanide and its various metabolites allows researchers to conduct detailed pharmacokinetic studies, tracing the metabolic fate of the parent drug with greater clarity. nih.gov

Patents have been filed describing the synthesis of numerous deuterated bumetanide analogues, showcasing the active interest in this area. These efforts involve multi-step chemical reactions using deuterated reagents to introduce the isotope at desired positions on the molecule. google.comgoogle.com A critical challenge in this process is ensuring high deuterium isotopic purity, as the presence of non-deuterated or partially deuterated impurities can compromise the accuracy of the analytical standard.

Table 2: Examples of Deuterated Bumetanide Analogues for Research

Compound TypePurpose of DeuterationPotential Research Application
Deuterated Parent Drug (e.g., Bumetanide-d5) Serve as an internal standard for quantifying the parent drug. medchemexpress.comPharmacokinetic studies, therapeutic drug monitoring, and doping control.
Deuterated Metabolite (e.g., this compound) Act as an internal standard for a specific metabolite.Studies of drug metabolism, toxicology, and excretion pathways. nih.gov
Site-Specific Deuterated Analogues Investigate the kinetic isotope effect on specific metabolic reactions.Elucidating biotransformation pathways and identifying key metabolizing enzymes.
Novel Deuterated Therapeutic Analogues Modify the drug's metabolic profile to improve therapeutic properties. nih.govnih.govDrug discovery and development for conditions where bumetanide has shown potential. google.comgoogle.com

Integration with Advanced Analytical Platforms (e.g., Ion Mobility MS, Capillary Electrophoresis-MS)

To further enhance analytical specificity and tackle increasingly complex biological samples, this compound is being integrated with advanced analytical platforms that provide additional dimensions of separation and characterization. These technologies offer significant advantages over conventional LC-MS methods, particularly in resolving isomeric compounds and reducing chemical noise.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism than liquid chromatography. nih.gov CE-MS is highly efficient and requires minimal sample volume, making it well-suited for analyzing precious biological samples. actascientific.com For diuretics like bumetanide and its metabolites, CE-MS can provide enhanced resolution from interfering matrix components, leading to cleaner mass spectra and more reliable quantification. The use of this compound as an internal standard within a CE-MS workflow is essential to correct for variations in migration time and ionization efficiency, ensuring the high accuracy of the results. nih.gov

Ion Mobility Mass Spectrometry (IM-MS): IM-MS adds another layer of separation by differentiating ions based on their size, shape, and charge as they drift through a gas-filled cell. This technique can separate isomeric metabolites that are indistinguishable by mass alone and can often resolve the analyte from background interferences that co-elute chromatographically. Integrating IM-MS with LC-MS provides a powerful four-dimensional analysis (retention time, ion mobility, precursor m/z, and fragment m/z). In this context, this compound would serve as an ideal internal standard, as it would have nearly identical drift times to the non-deuterated analyte, while still being separated by mass, thus improving confidence in both identification and quantification.

Table 3: Comparison of Advanced Analytical Platforms for Metabolite Analysis

PlatformPrinciple of SeparationKey AdvantageRole of this compound
LC-MS/MS Polarity/hydrophobicity (LC) and mass-to-charge ratio (MS)Robust, widely available, and highly sensitive for quantitative analysis. researchgate.netThe gold standard for internal standardization, correcting for matrix and processing variability.
CE-MS Charge-to-size ratio (CE) and mass-to-charge ratio (MS)High-resolution separation for charged/polar molecules; minimal sample consumption. nih.govactascientific.comCorrects for variations in electrophoretic mobility and ionization, ensuring accurate quantification.
LC-IM-MS Retention time (LC), ion mobility (shape/size), and m/z (MS)Provides an additional dimension of separation, resolving isomers and isobars.Acts as a reference for retention time, drift time, and quantification, enhancing analytical confidence.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of N-Desbutyl-N-propyl Bumetanide-d5?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the molecular structure and isotopic labeling. HRMS should verify the molecular ion peak at m/z 350.39 (base compound) and the deuterated form’s isotopic pattern (e.g., 98 atom% D enrichment) . NMR (¹H, ¹³C, and 2D experiments) can distinguish the propyl and desbutyl substituents and confirm deuteration sites. Cross-referencing with pharmacopeial standards (e.g., USP) ensures traceability .

Q. How can researchers validate the purity of this compound for pharmacokinetic studies?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 220–280 nm) coupled with a deuterated internal standard (e.g., Bumetanide-d5 phenoxy-d5) to minimize matrix interference. Column selection (C18 or phenyl-hexyl) and gradient elution (water/acetonitrile with 0.1% formic acid) optimize resolution. Validate method parameters per ICH guidelines (precision, accuracy, LOD/LOQ) .

Q. What isotopic labeling strategies distinguish this compound from its non-deuterated analog in tracer studies?

  • Methodological Answer : The -d5 label (98 atom% D enrichment) typically resides in stable positions (e.g., phenoxy or propyl groups) to prevent metabolic scrambling. Compare fragmentation patterns via LC-MS/MS (e.g., MRM transitions) to differentiate deuterated and non-deuterated forms. Quantify isotopic purity using isotopic abundance ratios .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported NKCC1 inhibitory activity of deuterated vs. non-deuterated bumetanide analogs?

  • Methodological Answer : Contradictions may arise from deuterium isotope effects on binding kinetics. Design parallel in vitro assays (e.g., ion flux assays in HEK293 cells expressing NKCC1) under identical conditions (pH, temperature). Use surface plasmon resonance (SPR) to compare binding affinities (KdK_d) and molecular dynamics simulations to assess conformational impacts of deuteration .

Q. What experimental controls are critical when studying this compound’s metabolic stability in hepatocyte models?

  • Methodological Answer : Include (1) a non-deuterated analog to isolate isotope effects, (2) CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4), and (3) stable isotope-labeled internal standards (e.g., Bumetanide-d5) to correct for extraction efficiency. Monitor metabolites via UPLC-QTOF-MS with data-independent acquisition (DIA) to detect deuteration retention in phase I/II metabolites .

Q. How can researchers optimize detection limits for this compound in complex biological matrices (e.g., plasma or urine)?

  • Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance recovery from ionic matrices. Derivatize with pentafluorobenzyl bromide to improve GC-MS sensitivity. For LC-MS/MS, use a stable isotope dilution assay (SIDA) with matrix-matched calibration curves to account for ion suppression/enhancement .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) to monitor deuterium incorporation during synthesis. Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization) and rigorous QC testing (e.g., chiral purity, residual solvent analysis) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in diuretic efficacy studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50EC_{50}, Hill coefficient, and efficacy (EmaxE_{max}). Use Bayesian hierarchical modeling to account for inter-subject variability in in vivo studies. Validate assumptions via residual plots and Akaike information criterion (AIC) .

Q. What bioinformatics tools are suitable for elucidating off-target interactions of this compound?

  • Methodological Answer : Perform molecular docking against databases like ChEMBL or PubChem using AutoDock Vina. Validate predictions with thermal shift assays (TSA) to measure protein-ligand binding. Cross-reference with transcriptomics data (e.g., LINCS L1000) to identify perturbed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.